![molecular formula C16H18N2O4 B2402436 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-61-8](/img/structure/B2402436.png)
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a compound belonging to the quinazoline class of heterocycles. This compound combines unique structural features, including a pyrrolo ring fused with a quinazoline scaffold, contributing to its broad range of potential chemical reactions and biological activities. The carboxylic acid and butyl substituents further augment its versatility, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves multi-step organic synthesis routes. Key synthetic steps often include:
Starting Materials
: The synthesis begins with readily available materials like quinazoline derivatives and butyl-substituted reagents.
Cyclization Reactions
: The core pyrrolo[1,2-a]quinazoline structure is formed through cyclization reactions, often facilitated by acidic or basic catalysts.
Oxidation and Substitution
: Functionalization steps introduce the dioxo, carboxylic acid, and butyl groups via controlled oxidation and substitution reactions.
Industrial Production
: Industrial-scale synthesis may involve variations of batch and continuous flow methods, optimizing yield and purity through carefully controlled reaction parameters.
化学反应分析
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes a variety of chemical reactions:
Oxidation
: The compound can be further oxidized to introduce additional functional groups or modify its oxidation state, typically using reagents like potassium permanganate.
Reduction
: Reduction reactions, such as hydrogenation using palladium catalysts, can selectively reduce specific moieties within the compound.
Substitution
: Nucleophilic and electrophilic substitution reactions can replace hydrogen atoms on the aromatic ring or substituents, using reagents like halides or alkylating agents.
科学研究应用
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has broad applications in scientific research:
Chemistry
: In organic synthesis, it serves as an intermediate for more complex heterocycles and pharmaceuticals.
Biology
: Studies have explored its role in modulating biological pathways and potential as a lead compound in drug discovery.
Medicine
: The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
Industry
: Its chemical properties have applications in materials science and catalysis.
作用机制
The mechanism by which 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets
: The compound targets enzymes and receptors involved in critical biological pathways, such as protein kinases and G-protein coupled receptors.
Pathways
: It influences signaling pathways related to cell growth, apoptosis, and immune responses, potentially leading to therapeutic effects in cancer and inflammatory diseases.
相似化合物的比较
Comparison with other similar compounds highlights its uniqueness:
Quinazoline Derivatives
: Compared to other quinazoline derivatives, it exhibits unique structural features that enhance its chemical reactivity and biological activity.
Similar Compounds
: Similar compounds include 4-butyl-1,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinazoline-6-carboxylic acid and 4-butyl-3,5-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, which share the core quinazoline structure but differ in functionalization and biological activity.
There you have it! Curious to dive deeper into any particular aspect? No question marks!
属性
IUPAC Name |
4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOCLWWAFICIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
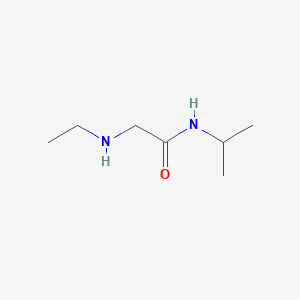
![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)
![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2402358.png)
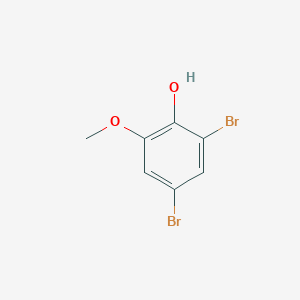

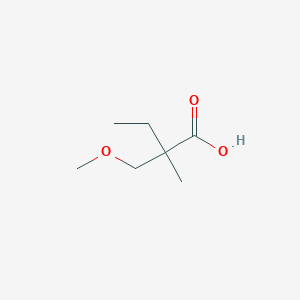
![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)
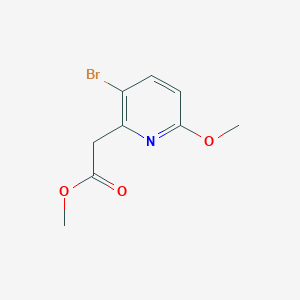
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)
![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)
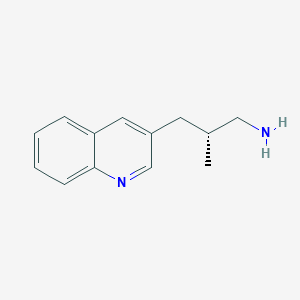
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)
